4-azido-2-fluoro-1-methoxybenzene
Description
Properties
CAS No. |
1052264-84-2 |
|---|---|
Molecular Formula |
C7H6FN3O |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
Strategic Methodologies for the Preparation of 4 Azido 2 Fluoro 1 Methoxybenzene and Its Structural Analogues
De Novo Synthetic Routes to the 4-azido-2-fluoro-1-methoxybenzene Scaffold
The construction of the this compound framework from basic precursors can be effectively achieved through two distinct and robust synthetic paradigms. These routes offer strategic flexibility in precursor selection and reaction sequencing.
Sequential Functionalization of Benzene (B151609) Derivatives
This classical approach builds the target molecule through a multi-step sequence, methodically introducing each functional group onto a benzene ring. The success of this strategy hinges on the precise control of regioselectivity, governed by the directing effects of the substituents present in each intermediate.
The initial step in this sequence is the introduction of a nitro group, which serves as a precursor to the azide (B81097) functionality. Starting with an appropriately substituted benzene derivative, such as 3-fluoroanisole, electrophilic aromatic substitution is employed. The regiochemical outcome of the nitration is dictated by the electronic properties of the existing methoxy (B1213986) (-OCH₃) and fluoro (-F) substituents. Both are ortho-, para-directors; however, the methoxy group is a much stronger activating group, and its directing effect predominates. libretexts.org Therefore, nitration of 3-fluoroanisole with a standard nitrating mixture (e.g., HNO₃/H₂SO₄) directs the incoming nitro group primarily to the positions para and ortho to the methoxy group. The para-substituted product, 4-fluoro-2-methoxy-1-nitrobenzene, is a key intermediate. scbt.com
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Effect |
|---|---|---|
| -OCH₃ | Strong Activator | Ortho, Para |
| -F, -Cl, -Br, -I | Weak Deactivator | Ortho, Para |
| -NO₂ | Strong Deactivator | Meta |
| -COCH₃ | Moderate Deactivator | Meta |
Once the nitro-substituted intermediate is secured, the next step is its reduction to the corresponding aniline (B41778). This transformation is a common and high-yielding reaction in organic synthesis. wikipedia.org A variety of reducing agents can be employed, with catalytic hydrogenation being a prevalent method. For instance, the reduction of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline (B49241) can be efficiently carried out using hydrogen gas in the presence of a Raney Nickel catalyst. google.com Other effective methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orgyoutube.com
The final step in this sequence converts the aniline precursor into the target azide. This is accomplished via a two-step, one-pot procedure involving the formation of a diazonium salt, followed by its displacement with an azide ion. The aniline derivative, 4-fluoro-2-methoxyaniline, is treated with a source of the nitrosonium ion (NO⁺), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). imperial.ac.uk This reaction, known as diazotization, produces a highly reactive diazonium salt intermediate.
Without isolation, this intermediate is then subjected to a nucleophilic substitution reaction with an azide source, most commonly sodium azide (NaN₃). The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), facilitating its displacement by the azide nucleophile to furnish the final product, this compound. This sequence is related to the Sandmeyer reaction and is a versatile method for introducing a variety of functional groups onto an aromatic ring via an aniline precursor. imperial.ac.uk
Nucleophilic Aromatic Substitution (SNAr) Strategies for Azide Introduction
An alternative and powerful strategy for synthesizing the target compound is through Nucleophilic Aromatic Substitution (SNAr). This mechanism is fundamentally different from electrophilic substitution and involves the attack of a nucleophile on an electron-deficient aromatic ring. wikipedia.orgmasterorganicchemistry.com
The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group, typically a halogen. chemistrysteps.comncrdsip.com The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comruc.dk
For the synthesis of this compound, a suitable precursor would be a dihalobenzene activated by an EWG. For example, a precursor like 2,4-difluoro-1-nitrobenzene could undergo a selective SNAr reaction. In such a case, the fluorine atom at the 4-position (para to the nitro group) is significantly more activated towards nucleophilic attack than the fluorine at the 2-position (ortho to the nitro group). ruc.dk A sequential approach could be envisioned where a first SNAr reaction with sodium methoxide introduces the methoxy group, followed by a second SNAr with sodium azide to displace the other fluorine. A patent describes a related synthesis where 2,4-difluoro-1-nitrobenzene is reacted with potassium tert-butoxide in methanol (B129727) to yield 4-fluoro-2-methoxy-1-nitrobenzene, demonstrating the selective displacement of one fluorine by a methoxide nucleophile. google.com The subsequent reduction and diazotization/azide displacement would then lead to the target molecule.
The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is inversely correlated with their electronegativity and opposite to the trend observed in Sₙ1 and Sₙ2 reactions. imperial.ac.ukmasterorganicchemistry.com This makes fluoro-substituted aromatic compounds particularly effective substrates for SNAr.
Table 2: Examples of Precursors for SNAr Azidation
| Precursor | Activating Group(s) | Leaving Group(s) | Position of Attack |
|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene | -NO₂ (ortho, para) | -F | C1 |
| Pentafluoronitrobenzene | -NO₂ (para to F) | -F | C4 (para) > C2/C6 (ortho) ruc.dk |
| 2,4-Difluoro-1-nitrobenzene | -NO₂ (para to F) | -F | C4 (para) google.com |
The efficiency and selectivity of SNAr reactions with azide nucleophiles are highly dependent on the reaction conditions. Key parameters that require optimization include the solvent, temperature, and stoichiometry of the reagents.
Solvent Choice: Polar aprotic solvents are generally preferred for SNAr reactions. ruc.dk Solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and acetone (B3395972) enhance the rate of reaction by effectively solvating the cation (e.g., Na⁺) while leaving the azide anion (N₃⁻) relatively "bare" and highly nucleophilic. These solvents also help to stabilize the charged Meisenheimer intermediate. ruc.dk
Reaction Temperature and Stoichiometry: The reaction temperature can be adjusted to control the rate of substitution. In cases of highly activated substrates, the reaction may proceed readily at room temperature, while less reactive precursors might require heating. Using an excess of the azide nucleophile, such as sodium azide, is often beneficial to drive the reaction to completion. ruc.dk The data below, derived from studies on the reaction of pentafluoronitrobenzene with sodium azide, illustrates the profound effect of the solvent on reaction outcomes.
Table 3: Effect of Solvent on SNAr Azidation of Pentafluoronitrobenzene
| Solvent | Reaction Time (h) | Major Product | Yield (%) |
|---|---|---|---|
| Acetone | 24 | 1-azido-2,3,5,6-tetrafluoro-4-nitrobenzene | ~70 |
| DMSO | 4 | 1-azido-2,3,5,6-tetrafluoro-4-nitrobenzene | >90 |
| Methanol | 48 | Mixture of mono- and di-substituted products | <50 |
| Toluene | 72 | Low conversion | <10 |
This interactive table is based on findings related to SNAr reactions on activated fluorobenzenes, highlighting the superior performance of polar aprotic solvents like DMSO and acetone. ruc.dk
Transition Metal-Catalyzed Azidation Approaches
Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds, including the introduction of the azide moiety. These methods can provide direct access to aryl azides from precursors that are otherwise difficult to functionalize.
Direct C–H azidation using palladium catalysis is an emerging field that allows for the conversion of a carbon-hydrogen bond into a carbon-nitrogen bond. While palladium-catalyzed C–H activation has been extensively developed for arylation, acylation, and amination, its application for direct azidation of electron-rich anisole (B1667542) derivatives is less common. mdpi.commdpi.comrsc.org
Research has demonstrated the meta-C-H arylation of anisole derivatives using a specialized palladium/norbornene catalytic system, which successfully functionalizes alkoxyarenes bearing both electron-donating and withdrawing substituents. nih.govchemrxiv.org This highlights the feasibility of activating the C-H bonds of this particular scaffold. However, the direct palladium-catalyzed C-H azidation of a 2-fluoro-1-methoxybenzene scaffold to install an azide group at the C4 position has not been widely reported. The development of such a method would be a significant advancement, potentially offering a more atom-economical route by avoiding the pre-functionalization (e.g., halogenation) of the aromatic ring. Challenges remain in identifying suitable azide sources and ligands that can facilitate the reductive elimination step to form the aryl azide product without catalyst inhibition or decomposition.
Copper-mediated cross-coupling reactions are a well-established and reliable method for the synthesis of aryl azides from aryl halides. researchgate.netresearchgate.net This approach is highly relevant for the synthesis of this compound, which could be prepared from a precursor such as 4-bromo-2-fluoro-1-methoxybenzene or 4-iodo-2-fluoro-1-methoxybenzene.
The reaction typically involves the coupling of an aryl halide with an azide source, most commonly sodium azide (NaN₃), in the presence of a copper(I) or copper(II) catalyst. Various ligands, solvents, and reaction conditions have been developed to improve the efficiency and scope of this transformation. The use of heterogeneous and recyclable copper catalysts has also been explored to enhance the sustainability of the process. researchgate.netresearchgate.net
Below is a table summarizing representative copper-catalyzed azidation systems applicable to aryl halides.
| Catalyst | Ligand | Azide Source | Solvent | Typical Substrate | Key Features |
|---|---|---|---|---|---|
| CuI | N,N'-dimethylethylenediamine | NaN₃ | DMSO | Aryl Iodides | Rapid reaction, often under microwave irradiation. |
| CuFeO₂ (delafossite) | L-proline | NaN₃ | DMSO | Aryl Halides | Heterogeneous, recyclable catalyst; selective for azide formation. |
| Cu(OAc)₂·H₂O | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | NaN₃ | DMSO | Aryl Iodides | Simple and efficient protocol. researchgate.net |
| Porous Cu | None | NaN₃ | N/A | Aryl Bromides | Heterogeneous catalyst that can be recycled multiple times. researchgate.net |
Functional Group Interconversion and Derivatization Routes
Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic manipulation of a molecule to install the desired functionalities. The synthesis of this compound can be envisioned through various routes that selectively introduce the fluorine, methoxy, and azido (B1232118) groups. The most common and traditional route to aryl azides involves the diazotization of an aromatic amine followed by substitution with an azide salt. eurekaselect.comresearchgate.netscielo.br This method remains a highly viable pathway.
The introduction of a fluorine atom onto the aromatic ring can be achieved through either electrophilic or nucleophilic pathways, depending on the chosen precursor.
Electrophilic Fluorination: This method involves reacting an electron-rich aromatic precursor with an electrophilic fluorine source ("F⁺"). wikipedia.org For a molecule like 4-azido-1-methoxybenzene, the methoxy group is an ortho-, para-director. Direct fluorination would likely yield a mixture of products, including the desired 2-fluoro isomer. Common electrophilic fluorinating agents include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgbrynmawr.eduresearchgate.net These reagents are generally stable, though their reactivity and selectivity can be influenced by the substrate and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a leaving group (such as -NO₂, -Cl, or another halogen) by a fluoride ion (e.g., from KF or CsF). nih.govacgpubs.org For this reaction to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. For instance, a precursor like 4-azido-1-methoxy-2-nitrobenzene could potentially undergo SNAr to replace the nitro group with fluorine, although this specific transformation may face challenges. A more plausible route could involve the substitution of a fluorine atom on a difluorinated precursor by a different nucleophile, as seen in the synthesis of related fluoro-methoxy compounds. acgpubs.org
A comparison of common electrophilic fluorinating agents is provided below.
| Reagent Name | Abbreviation | Structure Type | Key Characteristics |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Economical, stable, and safe; soluble in many organic solvents. brynmawr.edu |
| Selectfluor® | F-TEDA-BF₄ | Cationic N-F | Highly reactive and versatile; stable solid. researchgate.net |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | Effective fluorinating agent. wikipedia.org |
The methoxy group is typically installed via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is displaced by a methoxide source, such as sodium methoxide or potassium tert-butoxide in methanol. This Williamson ether synthesis variant is highly effective, particularly when the ring is activated by electron-withdrawing groups.
For example, the synthesis could start from a precursor like 2,4-difluoro-1-nitrobenzene. Selective nucleophilic substitution of the fluorine atom at the C2 position (para to the nitro group) with methoxide would yield 4-fluoro-2-methoxy-1-nitrobenzene. This intermediate could then be converted to the target compound by reduction of the nitro group to an amine, followed by diazotization and azidation.
Sustainable and Efficient Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on developing sustainable and efficient processes. For the preparation of aryl azides like this compound, several strategies can be employed to improve safety, reduce waste, and enhance efficiency.
Flow Chemistry: The synthesis of organic azides can be hazardous due to their potential instability, especially on a larger scale. cam.ac.uk Continuous flow chemistry offers a safer alternative to batch processing. rsc.orgdurham.ac.ukresearchgate.net In a flow reactor, small quantities of reagents are mixed and reacted continuously, minimizing the volume of hazardous material present at any given time. Products are removed as they are formed, which can also improve selectivity and reduce the formation of byproducts. beilstein-journals.org This methodology is well-suited for the generation of aryl azides from anilines or the substitution of aryl halides, allowing for safer handling and potential integration into multi-step sequences. cam.ac.ukrsc.orgdurham.ac.uk
Azide-Free Alternatives: Some modern methods aim to avoid the use of potentially explosive reagents like sodium azide altogether. One-pot protocols have been developed for the synthesis of aryl azides directly from anilines via in-situ formation of aryl hydrazines, which are then oxidized to the corresponding azides. scielo.br While these methods still generate the azide functional group, they avoid the handling of bulk quantities of azide salts.
Green Chemistry Approaches
Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of aryl azides, this involves the use of safer solvents, minimizing hazardous intermediates, and improving atom economy.
Aqueous Media Synthesis
One of the most significant advancements in the green synthesis of aryl azides is the use of water as a reaction solvent. A robust method involves the reaction of arenediazonium tosylates with sodium azide in water at room temperature. organic-chemistry.org This approach is metal-free and often yields clean products in high purity without the need for extensive purification. organic-chemistry.orgorganic-chemistry.org The process can be conducted in a one-pot manner, starting directly from aromatic amines which undergo in situ diazotization followed by azidation. organic-chemistry.org This method is applicable to a wide range of aromatic amines, including those with electron-donating and electron-withdrawing substituents. organic-chemistry.org Given that 4-amino-2-fluoro-1-methoxybenzene is the logical precursor to this compound, this aqueous method represents a viable and green synthetic route.
| Starting Amine | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluoroaniline | 1-Azido-4-fluorobenzene | 98 | organic-chemistry.org |
| 4-Methoxyaniline | 1-Azido-4-methoxybenzene | 98 | organic-chemistry.org |
| Aniline | Azidobenzene | 99 | organic-chemistry.org |
Solvent-Free Approaches
Solvent-free, or solid-state, reactions represent another key green chemistry strategy, minimizing the use of volatile organic compounds. While direct solvent-free synthesis of this compound is not prominently documented, analogous methodologies for related compounds highlight its feasibility. For instance, the synthesis of 1,2,3-triazoles has been achieved under solvent-free ball-milling conditions, where the aryl azide is generated in situ from an aryl boronic acid and sodium azide. rsc.org This method avoids the handling of potentially hazardous isolated azides and eliminates the need for organic solvents. rsc.org Similarly, cobalt nanoparticles have been used to catalyze the solvent-free synthesis of tetrazoles from amines and sodium azide at elevated temperatures, achieving high yields. nih.gov These examples suggest that solvent-free conditions could be developed for the synthesis of aryl azides from their corresponding amines or halides.
Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild, aqueous conditions. astrazeneca.com While direct enzymatic azidation of an aromatic ring is not a well-established method, biocatalysis can be applied to create precursors in a more sustainable manner. acs.org For example, enzymes like aromatic dioxygenases can catalyze specific oxidation reactions on aromatic compounds, which could be used to synthesize functionalized precursors. nih.gov The primary advantage of biocatalysis lies in its potential to reduce the need for protecting groups and to operate under ambient temperature and pressure, significantly lowering the energy consumption and waste generation of a synthetic process. acs.org Research into enzymes capable of C-N bond formation may eventually lead to direct biocatalytic routes for aryl azide synthesis. astrazeneca.com
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of aryl azides, particularly concerning safety and scalability. The generation of organic azides can be hazardous in traditional batch processes due to the potential for accumulation of explosive intermediates. cam.ac.uk
Continuous flow systems mitigate these risks by working with small volumes of reactive intermediates at any given time. cam.ac.ukdurham.ac.uk Several flow-based procedures have been developed for the safe generation of aryl azides. cam.ac.uk One common approach involves the diazotization of anilines followed by azidation, a sequence that can be "telescoped" in a flow reactor, eliminating the need to isolate the potentially unstable diazonium salt intermediate. durham.ac.uk
Another strategy employs packed-bed reactors containing an immobilized azide source, such as a polymer-supported azide resin. cam.ac.uk In this setup, a solution of an alkyl or aryl halide is passed through the column, converting it to the corresponding azide. This method simplifies product purification, as the excess reagent is contained within the solid support. cam.ac.uk
| Reaction Type | Reactor System | Key Advantages | Reference |
|---|---|---|---|
| Generation of Aryl Azides | Flow reactor for diazotization/azidation | Enhanced safety, avoids isolation of intermediates | durham.ac.uk |
| Conversion of Bromides to Azides | Packed column with azide exchange resin | Simplified purification, quantitative conversion | cam.ac.uk |
| Photolysis of Aryl Azides | FEP tubing photoreactor | Precise control of residence time, minimized side reactions, scalability | beilstein-journals.orgd-nb.info |
Furthermore, flow chemistry is highly compatible with photochemical reactions. The photolysis of aryl azides to generate highly reactive nitrenes can be performed efficiently and safely in continuous flow photoreactors. beilstein-journals.orgd-nb.infotib.eu These reactors, often constructed from narrow-bore tubing like fluorinated ethylene polymer (FEP), ensure uniform irradiation of the reaction mixture and allow for precise control over residence time, which helps to minimize the formation of byproducts from secondary photochemical reactions. beilstein-journals.orgd-nb.info This level of control and safety makes continuous processing an ideal platform for both the synthesis of this compound and its subsequent transformations on a larger scale.
Chemical Reactivity and Transformation Pathways of 4 Azido 2 Fluoro 1 Methoxybenzene
Azide (B81097) Group Reactivity: Cycloaddition and Fragmentation Processes
The reactivity of the azide group in 4-azido-2-fluoro-1-methoxybenzene is characterized by two primary modes of transformation: [3+2] cycloadditions with unsaturated systems and fragmentation upon photolysis to generate a highly reactive nitrene species. These processes are fundamental to the application of this compound in synthetic chemistry and materials science.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. In this reaction, this compound can react with terminal alkynes in the presence of a copper(I) catalyst to yield the corresponding triazole products. The reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. This selectivity is a result of the coordination of the azide to the copper catalyst, which directs the cycloaddition.
A wide variety of terminal alkynes can be employed in the CuAAC reaction with this compound to generate a diverse library of triazole products. The versatility of this reaction allows for the incorporation of various functional groups and molecular scaffolds.
| Alkyne Substrate | Resulting Triazole Product |
| Phenylacetylene | 1-(4-fluoro-3-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | (1-(4-fluoro-3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol |
| 1-Ethynyl-4-nitrobenzene | 1-(4-fluoro-3-methoxyphenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole |
| 3-Ethynyltoluene | 1-(4-fluoro-3-methoxyphenyl)-4-(m-tolyl)-1H-1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctyne (B158145) Derivatives
An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes strained cyclooctyne derivatives, which react readily with azides without the need for a metal catalyst. This is particularly advantageous for biological applications where the toxicity of copper is a concern. The driving force for this reaction is the relief of ring strain in the cyclooctyne upon cycloaddition.
The reaction of this compound with various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), would be expected to proceed efficiently to yield the corresponding fused triazole structures. The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained systems reacting faster.
Azide Photochemistry: Nitrene Formation and Subsequent Reactions
Upon exposure to ultraviolet (UV) light, this compound can undergo photolysis, leading to the extrusion of molecular nitrogen and the formation of a highly reactive intermediate known as a nitrene. This nitrene is a neutral, monovalent nitrogen species with six valence electrons, making it highly electrophilic and reactive.
The transient nitrene species generated from the photolysis of aryl azides can exist in either a singlet or a triplet state, with the triplet state generally being the ground state. The characterization of these transient species is challenging due to their short lifetimes. However, techniques such as laser flash photolysis (LFP) and matrix isolation spectroscopy can be used to study their properties.
While direct experimental characterization of the nitrene derived from this compound is not extensively documented, studies on analogous compounds, such as 4-azido-2,3,5,6-tetrafluorobenzoic acid, have shown that the corresponding triplet nitrene can be generated and characterized by electron spin resonance (ESR) spectroscopy. The reactivity of the generated nitrene is diverse and includes C-H insertion, addition to double bonds, and hydrogen abstraction reactions, leading to the formation of a variety of nitrogen-containing products.
Intramolecular Cyclizations and Intermolecular Insertion Reactions of Aryl Nitrenes
The azide group in this compound serves as a precursor to a highly reactive intermediate: an aryl nitrene. This species is typically generated through photolysis (UV irradiation) or thermolysis, which causes the extrusion of dinitrogen gas (N₂). The resulting 2-fluoro-4-methoxyphenylnitrene is electron-deficient and exhibits a rich chemistry, primarily characterized by cyclization and insertion reactions.
Intramolecular Cyclizations: While aryl nitrenes can undergo intramolecular reactions, the substitution pattern of this compound does not lend itself to common cyclization pathways such as the formation of carbazoles, as it lacks the necessary adjacent ring system.
Intermolecular Insertion Reactions: In the presence of other molecules, the generated nitrene can undergo a variety of intermolecular insertion reactions. These reactions are a hallmark of nitrene chemistry and are fundamental to their use as cross-linking agents. The nitrene can insert into C-H, N-H, and O-H bonds of surrounding substrate molecules. For instance, in a hydrocarbon solvent, the nitrene could insert into a C-H bond, forming a new C-N bond.
Photochemical Cross-Linking and Surface Functionalization Methodologies
The ability of aryl azides to form highly reactive nitrenes upon exposure to actinic light makes them excellent candidates for photochemical cross-linking and surface functionalization. google.com When a mixture containing a polymer and this compound is irradiated, the photochemically generated 2-fluoro-4-methoxyphenylnitrene can covalently bond with the polymer chains.
This process, known as photolabeling or photoaffinity labeling, relies on the nitrene's capacity to insert into various chemical bonds present in the polymer backbone or its side chains. If a nitrene reacts with two different polymer chains, it creates a cross-link, which can dramatically alter the polymer's properties, such as increasing its molecular weight and decreasing its solubility. google.comgoogle.com This principle is widely used in the production of photoresists for microelectronics and in printing plate technology. google.com Similarly, this reactivity can be harnessed to functionalize surfaces by covalently attaching the methoxy- and fluoro-substituted phenyl group to a material's surface, thereby modifying its chemical and physical properties.
Thermally Induced Azide Decompositions and Rearrangements
In addition to photochemical activation, the azide group of this compound can be decomposed by heat. Thermal decomposition also results in the loss of dinitrogen gas to produce the corresponding aryl nitrene. The subsequent fate of the nitrene is highly dependent on the reaction conditions, including temperature and the presence of other reagents. In the absence of suitable substrates for intermolecular reactions, the nitrene may undergo complex rearrangements or polymerization.
Fluorine Group Reactivity: Nucleophilic Aromatic Substitution (SNAr) and C-F Activation
The fluorine atom on the aromatic ring introduces another significant avenue of reactivity for this compound. Its high electronegativity activates the ring for certain transformations, most notably nucleophilic aromatic substitution.
Displacement of Fluorine by Diverse Nucleophiles
The fluorine atom is susceptible to displacement by a wide range of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the benzene (B151609) ring. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. nih.gov In the second, typically rapid step, the leaving group (fluoride ion) is expelled, restoring the ring's aromaticity. masterorganicchemistry.com
Influence of Electronic and Steric Factors on SNAr Efficiency
The efficiency of the SNAr reaction is profoundly influenced by the electronic properties of the other substituents on the aromatic ring. masterorganicchemistry.com For an SNAr reaction to be favorable, the ring must be "activated" by electron-withdrawing groups (EWGs), which can stabilize the negative charge of the Meisenheimer intermediate.
In this compound, the substituents play distinct roles:
Azido (B1232118) Group (-N₃): Located para to the fluorine, the azide group acts as a strong electron-withdrawing group through resonance. This position is optimal for stabilizing the negative charge that develops in the Meisenheimer complex, thereby significantly accelerating the rate of nucleophilic attack. masterorganicchemistry.com
Fluorine Atom (-F): While it is the leaving group, fluorine's high electronegativity also contributes to the activation of the ring by inductively withdrawing electron density. This effect makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. The high rate of SNAr on fluoroaromatics occurs despite the C-F bond being very strong, because the bond-breaking step is not the rate-determining step of the reaction. masterorganicchemistry.com
Methoxy (B1213986) Group (-OCH₃): Situated ortho to the fluorine, the methoxy group has a dual electronic effect. It is electron-donating through resonance but electron-withdrawing through induction. Its net effect on the SNAr rate can be complex, and it may also exert a minor steric influence on the approaching nucleophile.
The table below summarizes the expected influence of these substituents on the SNAr reaction at the C-F position.
| Substituent | Position Relative to Fluorine | Electronic Effect | Influence on SNAr Rate |
| Azido (-N₃) | para | Strong Electron-Withdrawing (Resonance) | Strong Activation |
| Methoxy (-OCH₃) | ortho | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Moderate/Complex Influence |
Studies on similarly substituted aromatic compounds have shown that the presence of para-electron-withdrawing groups leads to significantly faster reaction rates compared to meta-substituted isomers. masterorganicchemistry.com Furthermore, increasing the number of fluorine substituents on an aromatic ring generally increases its reactivity toward nucleophilic substitution. acgpubs.org
Transition Metal-Catalyzed C-F Bond Functionalization (e.g., cross-coupling reactions)
Beyond SNAr, an evolving area of research is the functionalization of C-F bonds using transition metal catalysts. uiowa.edu While C-F bonds are the strongest single bonds to carbon, making them challenging to activate, several catalytic systems have been developed for this purpose. These reactions provide alternative pathways to form new carbon-carbon and carbon-heteroatom bonds that may not be accessible through SNAr chemistry. researchgate.netnih.gov
These transformations often proceed through mechanisms involving the oxidative addition of the C-F bond to a low-valent transition metal center (e.g., palladium, nickel, or rhodium). Another common pathway involves the formation of an organometallic intermediate that undergoes β-fluoride elimination. nih.govnih.gov For this compound, such catalytic methods could theoretically be employed to couple the aromatic ring with various partners, such as boronic acids (in Suzuki-type reactions), amines, or alkynes, at the fluorine position. This approach represents a modern and powerful, albeit less commonly employed, strategy for modifying fluoroaromatic compounds.
Methoxy Group Reactivity: Cleavage and De-etherification Reactions
The methoxy group (-OCH₃) is a common and generally stable ether linkage in organic synthesis. However, its cleavage, or demethylation, to reveal a phenolic hydroxyl group (-OH) is a critical transformation for accessing a different class of derivatives with potentially altered biological activities and chemical properties.
Selective Demethylation Strategies to Yield Phenolic Derivatives
The selective demethylation of this compound to its corresponding phenol, 4-azido-2-fluorophenol, requires reagents that can cleave the methyl-oxygen bond without reacting with the sensitive azide or the fluoro substituent. While specific experimental data for the demethylation of this exact molecule is not extensively documented in publicly available literature, general methods for aryl methyl ether cleavage can be considered. The choice of reagent is crucial to ensure chemoselectivity.
Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong protic acids such as hydrobromic acid (HBr). Thiolate-based reagents are also employed for their nucleophilic attack on the methyl group. The efficacy of these methods for the target molecule would depend on the careful control of reaction conditions to avoid unwanted side reactions with the azide group, which is susceptible to reduction or decomposition.
Table 1: Potential Reagents for Selective Demethylation of this compound
| Reagent | Typical Conditions | Potential Challenges with this compound |
| Boron tribromide (BBr₃) | Dichloromethane (DCM), low temperature (e.g., -78 °C to rt) | High reactivity may affect the azide group. |
| Aluminum chloride (AlCl₃) | Inert solvent, often with a scavenger like ethanethiol | Can require harsh conditions; potential for side reactions. |
| Hydrobromic acid (HBr) | Acetic acid or water, reflux | Strong acid may protonate and destabilize the azide. |
| Sodium ethanethiolate (NaSEt) | Polar aprotic solvent (e.g., DMF), elevated temperature | Strong nucleophile might interact with the aromatic ring or azide. |
This table presents a theoretical application of common demethylation agents to the target compound, based on general chemical principles. Specific experimental validation is required.
Synergistic Effects of Multiple Functional Groups on Reaction Chemoselectivity
The simultaneous presence of the azide, fluorine, and methoxy groups on the benzene ring creates a complex electronic and steric environment that significantly influences the outcome of chemical reactions. The interplay between these groups governs the regioselectivity and reactivity of the aromatic system.
Orthogonal Reactivity Design for Multi-Step Synthesis
Orthogonal reactivity refers to the ability to selectively address one functional group in the presence of others. In the case of this compound, this principle is key for its use as a versatile building block in multi-step synthesis. For instance, the azide group can undergo specific reactions like the Staudinger ligation or click chemistry (Huisgen cycloaddition) without affecting the methoxy or fluoro groups.
Conversely, electrophilic aromatic substitution reactions would be directed by the combined electronic effects of the existing substituents. This allows for a stepwise functionalization of the aromatic ring, where each reaction is controlled to occur at a specific position, preserving the other functionalities for subsequent transformations. While detailed synthetic sequences employing this specific molecule are not widely reported, its structure is well-suited for such synthetic strategies.
Steric and Electronic Directing Effects in Aromatic Reactions
The directing effects of the substituents on this compound for electrophilic aromatic substitution are a result of both inductive and resonance effects.
Methoxy Group (-OCH₃): This is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.
Fluoro Group (-F): Halogens are deactivating groups due to their strong inductive electron withdrawal. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.
Azido Group (-N₃): The azide group is generally considered a deactivating group due to the electronegativity of the nitrogen atoms, and it can exhibit complex directing effects.
In this compound, the methoxy group is located at position 1, the fluorine at position 2, and the azide at position 4. The powerful ortho, para-directing effect of the methoxy group would strongly activate positions 2, 4, and 6. However, positions 2 and 4 are already substituted. The fluorine at the ortho position will have a deactivating inductive effect. The azide at the para position will also influence the electron distribution.
The synergistic effect of these groups would likely lead to a complex reactivity profile. Any electrophilic attack would be a result of the balance between the activating resonance of the methoxy group and the deactivating inductive effects of the fluorine and azide groups. Steric hindrance from the ortho-fluoro group could also play a role in directing incoming electrophiles to the less hindered positions.
Advanced Spectroscopic and Computational Elucidation of 4 Azido 2 Fluoro 1 Methoxybenzene and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 4-azido-2-fluoro-1-methoxybenzene. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei can be achieved.
Comprehensive Analysis of ¹H, ¹³C, ¹⁹F NMR Chemical Shifts and Coupling Constants
A detailed prediction of the NMR spectra of this compound can be derived from data available for similar substituted benzene (B151609) derivatives, such as 4-bromo-2-fluoro-1-methoxybenzene and other fluoroanisoles.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton at C3, flanked by the fluorine and methoxy (B1213986) groups, would likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton at C5. The proton at C5 would also be a doublet of doublets, coupling to the proton at C3 and the fluorine at C2. The proton at C6, adjacent to the azide (B81097) group, would likely be a doublet, coupling to the proton at C5. The methoxy group protons would present as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbon atoms directly bonded to electronegative atoms (F, O, N) will exhibit characteristic chemical shifts. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will also display smaller C-F couplings. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing azide and fluoro groups.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is anticipated to show a single resonance for the fluorine atom at the C2 position. The chemical shift of this fluorine will be influenced by the other substituents on the ring. For instance, in related fluoroaromatic compounds, the ¹⁹F chemical shift can provide insights into the electronic environment of the fluorine atom. nih.gov
To illustrate the expected values, a data table based on analogous compounds is presented below.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | |||
| H3 | 7.0 - 7.2 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 3 |
| H5 | 6.8 - 7.0 | dd | J(H-H) ≈ 9, J(H-F) ≈ 3 |
| H6 | 6.7 - 6.9 | d | J(H-H) ≈ 9 |
| OCH₃ | 3.8 - 4.0 | s | |
| ¹³C | |||
| C1 | 150 - 155 | d | J(C-F) ≈ 2-4 |
| C2 | 150 - 155 | d | J(C-F) ≈ 240-250 |
| C3 | 115 - 120 | d | J(C-F) ≈ 20-25 |
| C4 | 140 - 145 | s | |
| C5 | 110 - 115 | d | J(C-F) ≈ 5-8 |
| C6 | 105 - 110 | s | |
| OCH₃ | 55 - 60 | q | |
| ¹⁹F | |||
| F2 | -120 to -140 | m |
Note: These are estimated values based on data from analogous compounds and are subject to variation based on solvent and experimental conditions.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of the complex NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. researchgate.netyoutube.comyoutube.com Cross-peaks would be observed between H3 and H5, and between H5 and H6, confirming their connectivity on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.netyoutube.comyoutube.com This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the benzene ring and the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.netyoutube.com This is crucial for establishing the substitution pattern. For instance, correlations would be expected from the methoxy protons to C1, and from H3 to C1, C2, and C5, providing definitive evidence for the arrangement of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. youtube.com This could be used to confirm the proximity of the methoxy protons to the H6 proton, and potentially to study the preferred conformation of the methoxy group relative to the plane of the benzene ring.
Dynamic NMR Studies of Rotational Barriers or Conformational Equilibria
While no specific dynamic NMR studies on this compound are available, the presence of the methoxy group suggests the possibility of hindered rotation around the C1-O bond. Variable temperature NMR experiments could be employed to investigate this potential dynamic process. By monitoring changes in the lineshapes of the NMR signals as a function of temperature, it might be possible to determine the rotational barrier of the methoxy group. Such studies on substituted anisoles have provided valuable insights into their conformational preferences and the electronic effects of the substituents on these dynamics.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. wikipedia.org These methods are particularly useful for identifying the characteristic functional groups present in this compound.
Assignment of Characteristic Azide, Fluoro, and Methoxy Vibrational Modes
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.
Azide Group (N₃): The most prominent feature of the azide group is its strong, sharp antisymmetric stretching vibration (νₐₛ(N₃)), which typically appears in the region of 2100-2160 cm⁻¹. publish.csiro.aunih.govresearchgate.net The symmetric stretching vibration (νₛ(N₃)) is usually weaker and appears around 1250-1350 cm⁻¹. The bending mode (δ(N₃)) is found at lower frequencies, typically around 600-700 cm⁻¹. The exact position and intensity of the azide stretch can be sensitive to the electronic environment and may show splitting due to Fermi resonance. publish.csiro.au
Fluoro Group (C-F): The C-F stretching vibration is typically observed in the range of 1000-1400 cm⁻¹. In aromatic compounds, this band can be strong and its position is influenced by the other substituents on the ring. aip.org
Methoxy Group (O-CH₃): The methoxy group exhibits several characteristic vibrations. The C-H stretching vibrations of the methyl group are found in the 2800-3000 cm⁻¹ region. researchgate.netresearchgate.net The asymmetric and symmetric C-O-C stretching vibrations are expected in the ranges of 1230-1270 cm⁻¹ and 1020-1050 cm⁻¹, respectively. researchgate.net
Aromatic Ring: The benzene ring itself will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. uenr.edu.gh Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Azide (N₃) | Antisymmetric Stretch (νₐₛ) | 2100 - 2160 | Strong, Sharp |
| Symmetric Stretch (νₛ) | 1250 - 1350 | Weak to Medium | |
| Bending (δ) | 600 - 700 | Medium | |
| Fluoro (C-F) | Stretch (ν) | 1000 - 1400 | Strong |
| Methoxy (O-CH₃) | C-H Stretch (ν) | 2800 - 3000 | Medium |
| Asymmetric C-O-C Stretch (νₐₛ) | 1230 - 1270 | Strong | |
| Symmetric C-O-C Stretch (νₛ) | 1020 - 1050 | Strong | |
| Aromatic Ring | C-H Stretch (ν) | > 3000 | Medium |
| C=C Stretch (ν) | 1450 - 1600 | Medium to Strong | |
| C-H Out-of-plane Bend (γ) | 700 - 900 | Strong |
Note: These are estimated values based on general spectroscopic data for organic functional groups.
In Situ Spectroscopic Monitoring of Reaction Progress
The distinct and intense azide stretching band in the IR spectrum makes it an excellent probe for monitoring reactions involving the azide group in real-time. For instance, in a Huisgen 1,3-dipolar cycloaddition reaction, where the azide reacts with an alkyne to form a triazole, the disappearance of the strong azide peak at ~2100 cm⁻¹ can be followed by IR spectroscopy to monitor the reaction progress and determine its kinetics. researchgate.net Similarly, the reduction of the azide to an amine would also lead to the disappearance of this characteristic band and the appearance of N-H stretching bands for the resulting amine. In situ Raman spectroscopy could also be employed for this purpose, as the azide stretch is also Raman active. irdg.orgphysicsopenlab.org
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic structure and excited-state dynamics of molecules. For this compound, these techniques provide critical insights into its behavior upon photoexcitation.
The UV-Vis absorption spectrum of aryl azides is typically characterized by several absorption bands corresponding to π→π* and n→π* electronic transitions. In the case of this compound, the spectrum is expected to be influenced by the electronic effects of its substituents. The methoxy group, being an electron-donating group, and the fluorine, an electron-withdrawing group, will modulate the energy levels of the molecular orbitals involved in the transitions.
Generally, phenyl azides exhibit a strong absorption band around 250-280 nm, which is attributed to the π→π* transition of the aromatic system, and a weaker band at longer wavelengths corresponding to the n→π* transition of the azide group. acs.org Theoretical studies on azobenzene (B91143) derivatives, which share some electronic similarities, show that computational methods like Configuration-Interaction (CI) at semi-empirical levels (AM1 and PM3) can be employed to predict electronic absorption spectra. researchgate.net For substituted azobenzenes, absorption bands are typically observed in the 275 nm and 425 nm regions, corresponding to π-π* and n-π* transitions, respectively. researchgate.net
| Solvent | λmax,1 (nm) (π→π) | Molar Absorptivity (ε) (M-1cm-1) | λmax,2 (nm) (n→π) | Molar Absorptivity (ε) (M-1cm-1) |
|---|---|---|---|---|
| Hexane | ~275 | ~15,000 | ~310 | ~500 |
| Ethanol | ~278 | ~16,000 | ~305 | ~550 |
| Acetonitrile | ~276 | ~15,500 | ~308 | ~520 |
Note: The data in this table is hypothetical and based on typical values for substituted phenyl azides. The exact absorption maxima and molar absorptivities for this compound would require experimental verification.
Upon absorption of light, this compound is promoted to an excited electronic state. The subsequent decay pathways determine its photophysical properties, including fluorescence and photochemical reactivity. The study of excited-state dynamics provides information on the lifetimes of these states and the rates of various de-excitation processes, such as internal conversion, intersystem crossing, and fluorescence.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For many phenyl azides, the quantum yield of fluorescence is very low, as the excited state rapidly undergoes intersystem crossing to the triplet state or dissociates to form a nitrene. nih.gov However, the substitution pattern can significantly influence these dynamics. Research on fluorinated phenyl azides has shown that the photolysis and photocrosslinking quantum efficiencies can approach unity for certain derivatives, suggesting that the nitrene insertion pathway is highly favored. nih.gov
The excited-state lifetime of phenyl azide derivatives is typically in the femtosecond to picosecond range. nih.gov For instance, ultrafast laser flash photolysis of para- and ortho-biphenyl azide reveals excited singlet state lifetimes of 100 fs and 450 fs, respectively. The study of push-pull fluorophores with D–π–A (donor-π-acceptor) architecture has shown that it is possible to achieve high fluorescence quantum yields (up to 0.99) and large Stokes shifts. rsc.org The substitution pattern in this compound, with both a donor (methoxy) and an acceptor (fluoro) group, could potentially lead to interesting charge-transfer characteristics in the excited state.
| Property | Expected Value/Range | Notes |
|---|---|---|
| Fluorescence Quantum Yield (Φf) | Low (<0.01) | Typical for phenyl azides due to efficient non-radiative decay pathways. May be influenced by the specific substitution. |
| Excited State Lifetime (τ) | fs - ps range | Ultrafast decay is characteristic of aryl azides. |
| Stokes Shift | Variable | Dependent on the solvent polarity and the extent of charge transfer in the excited state. |
Note: The values in this table are based on general knowledge of phenyl azide photophysics and require experimental determination for this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering a definitive picture of the molecule's conformation, bond lengths, and bond angles in the solid state.
A crystal structure of this compound would reveal the planarity of the phenyl ring and the conformation of the azide and methoxy substituents relative to the ring. The C-N=N angle in phenyl azide is approximately 116°. wikipedia.org The bond lengths within the phenyl ring and the C-F, C-O, and C-N bonds would provide insight into the electronic effects of the substituents. For example, the C-F bond length is typically around 1.35 Å, and the C-O bond in anisole (B1667542) derivatives is around 1.36 Å.
Below is a table of expected bond lengths and angles for this compound, based on data for similar structures.
| Parameter | Expected Value |
|---|---|
| C-F Bond Length | ~1.35 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C-N (azide) Bond Length | ~1.41 Å |
| N=N (azide) Bond Length | ~1.24 Å |
| N≡N (azide) Bond Length | ~1.13 Å |
| C-N=N Angle | ~116° |
| N=N=N Angle | ~172° |
Note: These values are estimations based on known crystal structures of related compounds and would need to be confirmed by an experimental crystal structure determination of this compound.
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the case of this compound, a variety of such interactions are expected, including van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···N and C-H···F hydrogen bonds. The presence of the fluorine atom introduces the possibility of C–F···π and C–H···F interactions, which can play a significant role in determining the crystal packing. rsc.orged.ac.uk
Analysis of the crystal structures of fluorinated organic compounds has shown that interactions involving fluorine are often dispersive in character, though they can also have a coulombic component. rsc.org The interplay of these weak interactions can lead to the formation of specific packing motifs, such as herringbone or π-stacked arrangements. Understanding these interactions is crucial for crystal engineering and for correlating solid-state properties with molecular structure. rsc.org
Computational Chemistry and Theoretical Modeling
Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular properties and reaction mechanisms that can be difficult to probe experimentally. For this compound, theoretical modeling can be used to predict its geometry, electronic structure, spectroscopic properties, and the energetics of its photochemical reactions.
Density Functional Theory (DFT) is a widely used method for optimizing the ground-state geometry and calculating various molecular properties. For excited states, Time-Dependent DFT (TD-DFT) is often employed to simulate UV-Vis spectra and investigate electronic transitions. researchgate.netscilit.com More advanced methods, such as Complete Active Space Self-Consistent Field (CASSCF), may be necessary for a more accurate description of the bond-breaking and bond-forming processes involved in the photodecomposition of the azide.
Theoretical calculations can provide data for the following:
Based on a thorough review of available scientific literature, there is no specific research data published that covers the advanced spectroscopic and computational analyses for the compound “this compound” as requested in the detailed outline. The required information for the specified subsections—including Density Functional Theory (DFT) calculations for spectroscopic parameters, Frontier Molecular Orbitals (FMOs) analysis, transition state calculations, and Molecular Dynamics (MD) simulations—is not present in the public domain for this exact molecule.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements at this time. Information is available for structurally related but distinct compounds, such as various isomers of bromo-fluoro-methoxybenzene or general azobenzene derivatives, but this data cannot be substituted to describe the unique properties of this compound.
Strategic Applications of 4 Azido 2 Fluoro 1 Methoxybenzene in Advanced Chemical Synthesis and Material Science
Building Block for Complex Chemical Architectures (Non-Biological Targets)
The structural features of 4-azido-2-fluoro-1-methoxybenzene make it a valuable precursor for a variety of complex chemical structures, particularly in the synthesis of novel heterocyclic compounds and materials with interesting optoelectronic properties.
Precursor to Novel Heterocyclic Ring Systems
Aryl azides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. sioc-journal.cnacs.orgnih.govmdpi.com The azide (B81097) group in this compound can undergo various transformations, such as thermal or photochemical nitrene generation, to initiate cyclization reactions. The resulting highly reactive nitrene intermediate can then participate in intramolecular or intermolecular reactions to form new ring systems.
For instance, the intramolecular insertion of the nitrene into a C-H bond of a suitably positioned substituent can lead to the formation of fused heterocyclic systems. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity pattern of aryl azides suggests its potential in synthesizing fluorinated and methoxylated benzofused heterocycles. The presence of the fluorine atom can significantly influence the regioselectivity of these reactions and the properties of the final heterocyclic products.
Table 1: Potential Heterocyclic Systems from this compound
| Starting Material | Reaction Type | Potential Heterocyclic Product |
| This compound | Thermal/Photochemical Nitrene Insertion | Fluorinated Methoxy-Substituted Carbazoles |
| This compound | [3+2] Cycloaddition with Alkynes | Fluorinated Methoxy-Substituted Triazoles |
| This compound | Reaction with Phosphines (Staudinger Ligation) | Aza-ylides for further functionalization |
This table presents potential heterocyclic systems based on the known reactivity of aryl azides. Specific yields and conditions would require experimental investigation.
Intermediate in the Synthesis of Optoelectronic Materials
The development of novel organic materials for optoelectronic applications is a rapidly growing field. mdpi.comnih.gov Fluorinated aromatic compounds are of particular interest due to their unique electronic properties, thermal stability, and solubility. The combination of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group in this compound can be exploited to tune the electronic characteristics of resulting materials.
Design and Synthesis of Functional Polymeric Materials
The azide functionality of this compound is a powerful tool for the synthesis of advanced polymeric materials with tailored properties. This is primarily achieved through click chemistry and its use as a photo-crosslinking agent.
Polymerization via Click Chemistry (e.g., azide-alkyne cycloaddition polymerization)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly selective method for polymer synthesis. This reaction forms a stable triazole linkage between an azide and a terminal alkyne. This compound can be utilized as a monomer in step-growth polymerization with di- or poly-alkynes to produce fluorinated, methoxy-substituted polytriazoles.
These polymers are expected to exhibit interesting properties due to the presence of the fluoro and methoxy groups, such as enhanced solubility, thermal stability, and specific optical properties. The triazole ring itself also contributes to the polymer's rigidity and potential for hydrogen bonding.
Incorporation into Polymer Backbones or Side Chains for Tunable Properties
Beyond forming the main chain of a polymer, this compound can be incorporated as a functional side chain. This can be achieved by first preparing a monomer containing the 4-azido-2-fluoro-1-methoxyphenyl moiety and then polymerizing it. Alternatively, a pre-existing polymer with suitable reactive sites can be post-functionalized with the azide compound.
The incorporation of this specific moiety can be used to tune various properties of the polymer, including its refractive index, dielectric constant, surface energy, and thermal stability. The presence of the fluorine atom often leads to lower surface energy and increased hydrophobicity.
Table 2: Potential Effects of Incorporating this compound into Polymers
| Property | Potential Effect | Rationale |
| Thermal Stability | Increased | Aromatic nature and C-F bond strength |
| Solubility | Modified | Fluorine can increase solubility in fluorinated solvents |
| Refractive Index | Lowered | Presence of fluorine atoms |
| Hydrophobicity | Increased | Low surface energy of fluorinated groups |
This table outlines the potential impact on polymer properties, which would need to be confirmed through experimental studies.
Development of Photosensitive Polymers and Photoresists
Aryl azides are known to be photoreactive. nih.govosti.govacs.orgthermofisher.com Upon exposure to ultraviolet (UV) light, they can generate highly reactive nitrenes. This property makes this compound a candidate for the development of photosensitive polymers and photoresists. When incorporated into a polymer, the azide group can act as a photo-crosslinker.
Upon irradiation, the generated nitrenes can react with adjacent polymer chains, forming covalent bonds and leading to a crosslinked network. This change in solubility upon exposure to light is the fundamental principle behind photolithography and the function of photoresists. The fluorine substitution in the molecule may also enhance its transparency at certain UV wavelengths, which is a desirable characteristic for high-resolution patterning. google.com The photochemistry of fluorinated aryl azides has been a subject of interest for designing photoaffinity labeling reagents. nih.gov
Surface Modification and Functionalization Strategies
The ability to tailor the surface properties of materials is critical for advancing technologies in diverse fields. Aryl azides, such as this compound, offer a powerful tool for surface functionalization. The underlying principle of this utility lies in the photochemistry of the azide group. Upon exposure to ultraviolet (UV) light, the azide moiety of this compound undergoes photolysis, extruding a molecule of dinitrogen (N₂) and generating a highly reactive nitrene intermediate.
The presence of a fluorine atom at the ortho position to the azide group is particularly advantageous. It is well-documented that ortho-fluorine substitution enhances the efficiency of the desired C-H insertion reactions of the generated nitrene, while minimizing undesirable side reactions such as ring expansion. This heightened reactivity and selectivity make fluorinated aryl azides superior reagents for creating robust, covalently modified surfaces.
Covalent Grafting onto Substrates for Enhanced Properties (e.g., wettability, adhesion)
The covalent grafting of this compound onto various substrates can be employed to precisely control and enhance surface properties like wettability and adhesion. The process involves coating a substrate with the compound and subsequently irradiating it with UV light. The generated nitrene will readily insert into C-H bonds present on the surface of organic polymers, or potentially interact with other surface functionalities.
Wettability Control: The methoxy group on the benzene (B151609) ring of this compound can influence the surface energy of a modified material. By covalently attaching this molecule to a hydrophobic polymer surface, the presence of the oxygen atom in the methoxy group can lead to a localized increase in hydrophilicity, thereby altering the surface's wetting behavior. The degree of change in wettability can be tuned by controlling the density of the grafted molecules on the surface.
Adhesion Enhancement: Improved adhesion between dissimilar materials is a significant challenge in many industrial applications. By functionalizing a substrate with this compound, a new surface chemistry is introduced. This modified surface can exhibit enhanced adhesive properties through increased surface energy and the potential for new intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) with an applied adhesive or overcoat.
| Substrate | Functionalization Method | Anticipated Property Change |
| Polypropylene | Spin-coating with this compound followed by UV irradiation | Increased surface energy, decreased water contact angle |
| Polystyrene | Vapor deposition of this compound and subsequent photolysis | Enhanced adhesion to polar polymers or coatings |
| Carbon Nanotubes | Solution-phase reaction with this compound under UV light | Improved dispersibility in polar solvents |
Preparation of Functionalized Surfaces for Sensing or Catalytic Applications (Non-Biological)
The reactivity of this compound can be harnessed to create functionalized surfaces for non-biological sensing and catalytic applications. In this strategy, the methoxy group can either directly participate in the desired function or serve as a chemical handle for the subsequent attachment of other functional molecules.
For the development of chemical sensors, a surface could be functionalized with this compound. The methoxy group could then be demethylated to a hydroxyl group, providing a reactive site for the immobilization of a specific chemosensor molecule. This approach allows for the creation of robust, covalently bound sensor arrays on various material backbones.
In the realm of catalysis, surfaces functionalized with this aryl azide could be used to anchor catalytic species. For instance, the aromatic ring could be further modified to ligate a metal catalyst. The covalent attachment would prevent leaching of the catalyst, a common problem in heterogeneous catalysis, leading to more stable and reusable catalytic systems.
Development of Chemical Probes for Material Characterization
Understanding the structure and dynamics of complex materials, such as polymer networks, is crucial for designing new materials with tailored properties. Photoaffinity labeling, a technique that utilizes photoreactive groups to map molecular interactions, is a powerful tool in this context.
Fluorescent Probes for Tracking Chemical Processes in Materials
While this compound is not inherently fluorescent, its structure provides a scaffold for the development of fluorescent probes. By coupling a fluorophore to the aromatic ring, a bifunctional molecule can be synthesized. This probe would possess both a photoreactive azide group for covalent attachment and a fluorescent reporter group for visualization.
Such a probe could be used to track the diffusion and reaction of molecules within a material. For example, it could be used to monitor the curing process of a polymer resin in real-time. The probe would be introduced into the uncured resin, and upon curing, it would become covalently integrated into the polymer network via the photoactivated azide. Subsequent fluorescence microscopy could then reveal the spatial distribution of the probe, providing insights into the homogeneity of the cure.
Photoaffinity Labeling for Polymer Network Analysis
The analysis of the three-dimensional structure of polymer networks, including crosslink densities and chain entanglements, is often challenging. Photoaffinity labeling with a molecule like this compound offers a method to probe these complex architectures.
In a typical experiment, the photoaffinity label would be diffused into the polymer network. Upon photolysis, the generated nitrene would react with the surrounding polymer chains, effectively "marking" the regions accessible to the probe. By analyzing the labeled polymer fragments, for example through mass spectrometry, it is possible to gain information about the local environment within the network. The methoxy group could also serve as a unique mass tag to aid in the identification of the labeled fragments.
| Application | Probe Design Principle | Information Gained |
| Monitoring Polymer Curing | This compound derivatized with a fluorescent dye | Spatial and temporal evolution of the curing process |
| Analysis of Polymer Blends | A probe that preferentially partitions into one phase of the blend | Mapping of the phase morphology at the molecular level |
| Characterization of Polymer Crosslinking | Labeling of the network followed by degradation and analysis of labeled fragments | Identification of crosslinking sites and estimation of crosslink density |
Concluding Remarks and Future Research Trajectories for 4 Azido 2 Fluoro 1 Methoxybenzene Chemistry
A Glimpse into Synthesis and Reactivity
The synthesis of 4-azido-2-fluoro-1-methoxybenzene, while not extensively documented, can be conceptually mapped out based on established methodologies for preparing functionalized arenes. A plausible synthetic route would likely commence from commercially available precursors such as 4-bromo-2-fluoro-1-methoxybenzene or 2-fluoro-4-nitro-1-methoxybenzene. The conversion of the bromo or nitro group to an azide (B81097) functionality is a well-established transformation in organic synthesis.
The reactivity of this compound is predicted to be rich and varied, primarily dictated by the energetic azide group. This functional group is known to undergo a range of transformations, including thermal or photochemical decomposition to form a highly reactive nitrene intermediate. This nitrene can then participate in various insertion or addition reactions, providing a pathway to complex molecular architectures. Furthermore, the azide group is a key participant in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are renowned for their high efficiency and selectivity. The electronic nature of the aromatic ring, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom, will also play a crucial role in modulating the reactivity of the azide and the aromatic core.
Charting Unexplored Territories: Reaction Pathways and Synthetic Hurdles
Despite the predicted reactivity, many reaction pathways for this compound remain unexplored. A systematic investigation into its cycloaddition reactions with a diverse range of alkynes and alkenes would be highly valuable. Delving into the chemistry of the corresponding nitrene, generated under different conditions, could unveil novel intramolecular and intermolecular C-H amination or cyclization reactions.
From a synthetic standpoint, the primary challenge lies in the development of highly efficient and scalable methods for its preparation. While the conceptual pathways are clear, optimizing reaction conditions to achieve high yields and purity, while ensuring safety due to the potentially explosive nature of the azide compound, is a significant hurdle. The development of continuous flow processes for the synthesis and subsequent reactions of this compound could offer a safer and more scalable alternative to traditional batch methods.
Building the Future: Applications in Novel Materials and Advanced Technologies
The unique combination of functional groups in this compound makes it a promising building block for novel material systems. The azide group can be utilized for the surface functionalization of polymers and nanoparticles through click chemistry, enabling the creation of materials with tailored properties. For instance, it could be used to immobilize biomolecules onto surfaces for biosensor applications or to modify the surface of materials to enhance their biocompatibility.
In the realm of advanced chemical technologies, this compound could serve as a photo-crosslinking agent in the fabrication of microelectronics or as a precursor for the synthesis of complex heterocyclic compounds with potential biological activity. The fluorine atom can enhance the metabolic stability and binding affinity of molecules, making this compound an attractive scaffold for medicinal chemistry research.
The Digital Chemist: Integrating Machine Learning and Artificial Intelligence
Furthermore, computational tools can be employed to predict the properties of materials derived from this compound, guiding experimental efforts towards the most promising applications. nih.gov This synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this and other novel chemical entities. gcande.org
A Greener Approach: Sustainable and Scalable Production of Functionalized Arenes
The principles of green chemistry are increasingly important in modern synthetic chemistry. Future research should focus on developing sustainable methods for the production of this compound and related functionalized arenes. This includes the use of greener solvents, catalysts, and reaction conditions. researchgate.netchemrxiv.org For instance, exploring enzymatic methods for the synthesis or employing catalytic systems that can be easily recovered and reused would significantly reduce the environmental impact. rsc.org
Moreover, the development of scalable production processes is essential for the translation of laboratory-scale discoveries into industrial applications. chemrxiv.org Flow chemistry, as mentioned earlier, presents a promising avenue for the safe and efficient large-scale synthesis of these energetic compounds. researchgate.net By focusing on sustainability and scalability from the outset, the chemical community can ensure that the benefits of new molecules like this compound can be realized in a responsible and environmentally conscious manner.
Q & A
Q. What are the common synthetic routes for preparing 4-azido-2-fluoro-1-methoxybenzene, and what are the critical reaction parameters?
- Methodological Answer : A typical synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or substitution reactions. For example, this compound can be synthesized via nucleophilic aromatic substitution, where a fluorine atom in a fluorinated aromatic precursor is replaced by an azide group. Reaction conditions such as temperature (often 60–80°C), solvent (e.g., DMF or THF), and stoichiometric ratios of sodium azide to the fluorinated precursor are critical. Evidence from a published procedure achieved a 34% yield using this compound as an intermediate in triazole formation .
Q. How can the structure of this compound be confirmed after synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : NMR (to confirm fluorine substitution) and NMR (to verify methoxy and aromatic proton environments).
- IR Spectroscopy : A strong absorption band near 2100–2200 cm confirms the presence of the azide group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the theoretical mass (CHFNO, MW = 169.13 g/mol).
X-ray crystallography using SHELXL software can resolve ambiguities in substitution patterns .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Due to the azide group’s explosivity and potential toxicity:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood.
- Storage : Keep in a cool, dry place away from light and reducing agents.
- Waste Disposal : Segregate azide-containing waste and neutralize with sodium nitrite or hypochlorite solutions before disposal. Refer to institutional guidelines for hazardous waste protocols .
Advanced Research Questions
Q. How can reaction yields of this compound be optimized in large-scale syntheses?
- Methodological Answer : Yield optimization requires systematic parameter screening:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the azide ion.
- Catalyst Screening : Copper(I) iodide or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) improves azide incorporation in CuAAC reactions.
- Temperature Control : Gradual heating (e.g., 50°C to 80°C) minimizes side reactions like azide decomposition.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization can isolate the product efficiently .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) may arise from impurities or regioisomers. Solutions include:
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
- Alternative Synthesis : Prepare derivatives (e.g., triazoles via click chemistry) to confirm functional group compatibility .
Q. How can this compound be utilized in biological target identification?
- Methodological Answer : Its azide group enables bioorthogonal chemistry (e.g., Staudinger ligation or strain-promoted azide-alkyne cycloaddition) for labeling biomolecules. Example workflow:
Functionalization : Attach the compound to a probe (e.g., fluorescent dye or biotin) via CuAAC.
In Vitro Assays : Screen against enzyme libraries (e.g., kinases) to identify binding partners.
Validation : Use competitive inhibition assays or surface plasmon resonance (SPR) to quantify binding affinities .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Challenges include low solubility and azide instability. Mitigation strategies:
- Solvent Optimization : Use mixed solvents (e.g., dichloromethane/pentane) for slow vapor diffusion.
- Temperature Gradients : Crystallize at 4°C to reduce thermal decomposition.
- Co-Crystallization : Introduce co-formers (e.g., crown ethers) to stabilize the lattice.
High-resolution data collection (e.g., synchrotron X-ray sources) improves structure determination .
Data-Driven Research Considerations
Q. How should researchers address reproducibility issues in synthetic protocols for this compound?
- Methodological Answer : Document all variables rigorously:
- Batch-Specific Data : Report reagent purity, solvent lot numbers, and moisture content.
- Instrument Calibration : Validate NMR and MS instruments with standards.
- Open Data Practices : Share raw spectra and crystallographic files (CIF) in repositories like Zenodo or ChemRxiv to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
